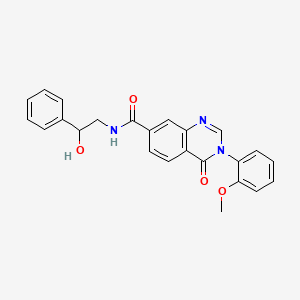
1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, a pyrrolyl group, and a pyrazole carboxamide moiety
準備方法
The synthesis of 1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester or diketone.
Introduction of the pyrrolyl group: This step involves the reaction of the pyrazole intermediate with a suitable pyrrole derivative under acidic or basic conditions.
Attachment of the fluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.
Formation of the carboxamide group: This step involves the reaction of the intermediate with an appropriate amine, such as pyridin-3-amine, under dehydrating conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Condensation: The carboxamide group can undergo condensation reactions with various reagents, forming imines, amides, or other derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
科学的研究の応用
1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
類似化合物との比較
1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-imidazol-1-yl)-1H-pyrazole-4-carboxamide: This compound has an imidazolyl group instead of a pyrrolyl group, which may influence its chemical properties and applications.
1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may alter its solubility and reactivity.
特性
分子式 |
C19H14FN5O |
|---|---|
分子量 |
347.3 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-N-pyridin-3-yl-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H14FN5O/c20-14-5-7-16(8-6-14)25-19(24-10-1-2-11-24)17(13-22-25)18(26)23-15-4-3-9-21-12-15/h1-13H,(H,23,26) |
InChIキー |
HRDGHAMPXPXZQR-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C(=O)NC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1H-indol-5-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B15105314.png)
![4-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine](/img/structure/B15105322.png)
![3-[(4-chlorophenyl)formamido]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B15105332.png)

![N-[2-(4-sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15105338.png)
![1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B15105339.png)
![1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B15105345.png)
![2-[(2,3-Dichlorophenoxy)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B15105349.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norleucinate](/img/structure/B15105353.png)
![tert-butyl 4-[(4-methoxy-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B15105358.png)
![N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B15105372.png)
![2-[acetyl(benzyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B15105375.png)
![2-{[4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylacetamide](/img/structure/B15105381.png)
![3,4-Dichloro-2-methoxy-1-[(4-naphthylpiperazinyl)sulfonyl]benzene](/img/structure/B15105382.png)
